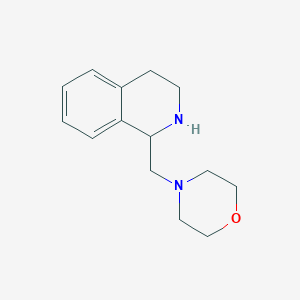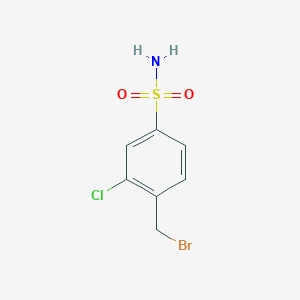![molecular formula C17H18O2 B8692895 [1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dimethyl-, ethyl ester CAS No. 805250-18-4](/img/structure/B8692895.png)
[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dimethyl-, ethyl ester
概要
説明
Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate: is an organic compound belonging to the biphenyl family It consists of two phenyl rings connected by a single bond, with ethyl and carboxylate functional groups attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 2’,4’-dimethyl[1,1’-biphenyl]-3-boronic acid and ethyl 2-bromobenzoate, are prepared.
Industrial Production Methods: Industrial production of Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
科学的研究の応用
Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, allowing it to interact with various enzymes and receptors. The biphenyl structure provides a rigid framework that can fit into binding sites of target molecules, influencing their activity.
類似化合物との比較
1,1’-Biphenyl: A simpler biphenyl compound without additional functional groups.
4,4’-Dimethylbiphenyl: A biphenyl derivative with methyl groups at the 4 and 4’ positions.
2,4’-Dimethyl-1,1’-biphenyl: A biphenyl derivative with methyl groups at the 2 and 4’ positions.
Uniqueness: Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both ethyl and carboxylate functional groups, which impart distinct chemical properties and reactivity compared to other biphenyl derivatives
特性
CAS番号 |
805250-18-4 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC名 |
ethyl 3-(2,4-dimethylphenyl)benzoate |
InChI |
InChI=1S/C17H18O2/c1-4-19-17(18)15-7-5-6-14(11-15)16-9-8-12(2)10-13(16)3/h5-11H,4H2,1-3H3 |
InChIキー |
FBHSQYNWRRJGDX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-Chlorophenyl)-4-hydroxythiophen-3-yl]ethan-1-one](/img/structure/B8692826.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B8692834.png)



![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8692860.png)

![3-{2-[4-(3-Methylphenoxy)piperidin-1-yl]ethyl}-1H-indole](/img/structure/B8692878.png)
![7-Chloro-2-(3,5-dimethylphenyl)furo[3,2-b]pyridine](/img/structure/B8692890.png)



![2-{[(2-Chlorophenyl)methyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B8692927.png)
